(±)-JWH 073 N-(3-hydroxybutyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of (±)-JWH 073 N-(3-hydroxybutyl) metabolite by GC- or LC-mass spectrometry (MS). JWH 073 is a potent cannabimimetic that has been identified as an adulterant in smoking mixtures. JWH 073 N-(3-hydroxybutyl) metabolite is expected to be produced by hepatic metabolism of JWH 073. The biological actions of this metabolite are unknown.
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone
CAS No.: 1413427-47-0
Cat. No.: VC0120549
Molecular Formula: C23H21NO2
Molecular Weight: 348.457
* For research use only. Not for human or veterinary use.
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone - 1413427-47-0](/images/no_structure.jpg)
CAS No. | 1413427-47-0 |
---|---|
Molecular Formula | C23H21NO2 |
Molecular Weight | 348.457 |
IUPAC Name | naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone |
Standard InChI | InChI=1S/C23H21NO2/c1-16(25)13-14-24-15-21(19-10-4-5-12-22(19)24)23(26)20-11-6-8-17-7-2-3-9-18(17)20/h2-12,15-16,25H,13-14H2,1H3/i4D,5D,10D,12D,15D |
Standard InChI Key | YPRJGJFJMZOUSH-VEJGPVSBSA-N |
SMILES | CC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
The compound naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone is a complex organic molecule that combines a naphthalene ring with a deuterated indole moiety linked through a methanone group. This compound is not directly referenced in the provided search results, but its structure can be inferred from similar compounds like naphthalen-1-yl-(2,4,5,6,7-pentadeuterio-1-pentylindol-3-yl)methanone .
Molecular Formula and Weight
Given the similarity to naphthalen-1-yl-(2,4,5,6,7-pentadeuterio-1-pentylindol-3-yl)methanone, which has a molecular formula of C24H23NO and a molecular weight of 346.5 g/mol , the molecular formula for naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone would be slightly different due to the presence of a hydroxyl group instead of a pentyl chain. This would likely result in a molecular formula of C22H20D5NO2, considering the replacement of the pentyl chain with a 3-hydroxybutyl group and accounting for the deuterium atoms.
Synthesis and Preparation
The synthesis of such compounds typically involves the reaction of a naphthalen-1-yl carbonyl chloride with a suitably protected and deuterated indole derivative. The 3-hydroxybutyl group would need to be introduced via a suitable alkylating agent.
Potential Applications
Compounds with similar structures are often explored for their optical, electronic, or pharmaceutical properties. The presence of a hydroxyl group could enhance solubility or reactivity, making it useful in drug development or as a precursor for further chemical modifications.
Research Findings and Challenges
Research on similar compounds highlights the importance of precise structural control for achieving desired properties. Challenges include synthesizing the deuterated indole moiety and ensuring the stability of the compound under various conditions.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume